Cas no 11086-88-7 (Phosphonic acid,methyl-, mono(1-methylethyl) ester, lithium salt (9CI))
11086-88-7 structure
Product Name:Phosphonic acid,methyl-, mono(1-methylethyl) ester, lithium salt (9CI)
Numero CAS:11086-88-7
MF:C4H11O3P
MW:138.102102518082
CID:150748
PubChem ID:15778
Update Time:2025-04-19
Phosphonic acid,methyl-, mono(1-methylethyl) ester, lithium salt (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phosphonic acid,methyl-, mono(1-methylethyl) ester, lithium salt (9CI)
- Lithium,(hydrogen methylphosphonato)-, isopropyl ester, polymers (8CI)
- NSC 289442
- NSC289175
- DTXSID3024158
- NSC289137
- Prop-2-yl hydrogen methylphosphonate
- AKOS006271659
- PHOSPHONIC ACID, METHYL-, MONOISOPROPYL ESTER
- Phosphonic acid, methyl-, mono(1-methylethyl) ester
- NSC289180
- 11086-88-7
- NS00121614
- 30DEK38OFS
- isopropyl hydrogen methylphosphonate
- Phosphonic acid, methyl-, monoisopropyl ester, praseodymium(3+) salt (8CI)
- Isopropyl methylphosphonic acid, certified reference material, ampule of 1 g
- O-ISOPROPYL METHYLPHOSPHONIC ACID
- Phosphonic acid, methyl, monoisopropyl ester
- NSC-289180
- NSC289393
- O-Isoproyl hydrogen methylphosphonate
- O-ISOPROPYL HYDROGEN METHYLPHOSPHONATE
- NSC-289175
- 26272-48-0
- propan-2-yl hydrogen (S)-methylphosphonate
- PHOSPHONIC ACID, METHYL-, ISOPROPYL ESTER
- Monoisopropyl methylphosphonate
- 24975-04-0
- P-METHYLPHOSPHONIC ACID MONO(1-METHYLETHYL) ESTER
- methyl(propan-2-yloxy)phosphinic acid
- IMPA [MI]
- NSC-289137
- 25040-35-1
- NSC-289393
- Q27255944
- MFCD00274334
- Isopropyl methylphosphonic acid
- NSC289442
- Methylphosphonic acid, isopropyl ester
- GHZKGHQGPXBWSN-UHFFFAOYSA-N
- UNII-30DEK38OFS
- NSC-289442
- Phosphonic acid, methyl-, monopropyl ester
- Phosphonic acid, methyl isopropyl ester
- 24975-09-5
- UCJ
- IMPA
- 133415-68-6
- SCHEMBL587875
- ISOPROPYL METHYLPHOSPHONATE
- 1832-54-8
- Isopropyl methyl phosphonic acid (IMPA)
- Propyl methylphosphonate
-
- Inchi: 1S/C4H11O3P/c1-4(2)7-8(3,5)6/h4H,1-3H3,(H,5,6)
- Chiave InChI: GHZKGHQGPXBWSN-UHFFFAOYSA-N
- Sorrisi: P(C)(=O)(O)OC(C)C
Proprietà calcolate
- Massa esatta: 138.04458121g/mol
- Massa monoisotopica: 138.04458121g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 8
- Conta legami ruotabili: 2
- Complessità: 110
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.3
- Superficie polare topologica: 46.5Ų
Phosphonic acid,methyl-, mono(1-methylethyl) ester, lithium salt (9CI) Letteratura correlata
-
Josiah McKenna,Elizabeth S. Dhummakupt,Theresa Connell,Paul S. Demond,Dennis B. Miller,J. Michael Nilles,Nicholas E. Manicke,Trevor Glaros Analyst 2017 142 1442
-
Mirjam de Bruin-Hoegée,Latifa Lamriti,Jan P. Langenberg,René C. M. Olivier,Lai Fun Chau,Marcel J. van der Schans,Daan Noort,Arian C. van Asten Anal. Methods 2023 15 142
-
Douglas D. Richardson,Baki B. M. Sadi,Joseph A. Caruso J. Anal. At. Spectrom. 2006 21 396
-
Craig Wilson,Nicholas J. Cooper,Michael E. Briggs,Andrew I. Cooper,Dave J. Adams Org. Biomol. Chem. 2018 16 9285
-
Jack C. Dorrat,Rosemary J. Young,Christopher G. P. Taylor,Max B. Tipping,Andrew J. Blok,David R. Turner,Alasdair I. McKay,Simon Ovenden,Michael D. Ward,Genevieve H. Dennison,Kellie L. Tuck Dalton Trans. 2023 52 11802
11086-88-7 (Phosphonic acid,methyl-, mono(1-methylethyl) ester, lithium salt (9CI)) Prodotti correlati
- 1445-75-6(Diisopropyl Methanephosphonate)
- 96420-61-0(Forsythin)
- 1832-53-7(Ethyl Methylphosphonate)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso